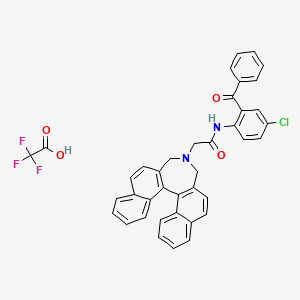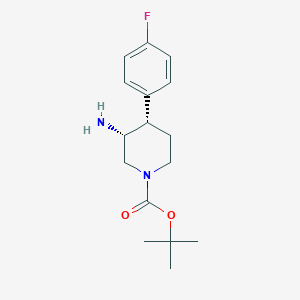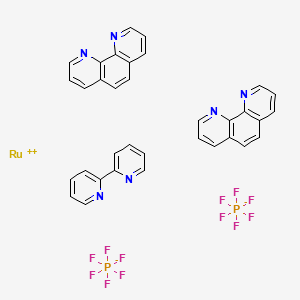
(R)-BCCN TFA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-BCCN TFA salt is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. The compound is a trifluoroacetate salt, which is known for its strong acidity and low boiling point. Trifluoroacetate salts are commonly used in synthetic chemistry, particularly in the preparation and purification of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BCCN TFA salt typically involves the reaction of the base compound with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the process may require specific temperatures and pH levels to ensure optimal yield and purity. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-BCCN TFA salt may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
®-BCCN TFA salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BCCN TFA salt include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-BCCN TFA salt depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学的研究の応用
®-BCCN TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and peptide purification.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of high-purity chemicals and materials.
作用機序
The mechanism of action of ®-BCCN TFA salt involves its interaction with specific molecular targets and pathways. The compound’s strong acidity and ability to form stable complexes with various molecules make it a valuable tool in chemical and biological research. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to ®-BCCN TFA salt include other trifluoroacetate salts and perfluorinated carboxylic acids, such as:
- Trifluoroacetic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
Uniqueness
What sets ®-BCCN TFA salt apart from these similar compounds is its specific structure and the unique properties it imparts. The compound’s ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
特性
分子式 |
C39H28ClF3N2O4 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC名 |
2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H27ClN2O2.C2HF3O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36;3-2(4,5)1(6)7/h1-20H,21-23H2,(H,39,41);(H,6,7) |
InChIキー |
PMYCBYDGYAIVHH-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)

![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)





![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)

